
Ytterbiumhydroxid (Yb(OH)3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium hydroxide (Yb(OH)3) is a useful research compound. Its molecular formula is H3O3Yb and its molecular weight is 224.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ytterbium hydroxide (Yb(OH)3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ytterbium hydroxide (Yb(OH)3) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Ionenflotation von Ytterbium-Wasser-Salzlösungen Ytterbium-Ionen können aus wässrigen Standardtestlösungen durch das adsorptive Blasenverfahren - Ionenflotation - entfernt werden . Die maximale Entfernung von Ytterbium(III) wurde bei pH = 8,30 erreicht . Dieser Prozess ist bedeutend angesichts der ständig wachsenden Bedeutung von Seltenerdmetallen (REM) im modernen Hightech-Bereich .
2. Hydratation von Ytterbium-Ionenkomplexen in der Gasphase Die Hydratation von Ytterbium(III)-Halogenid/Hydroxid-Ionen, die durch Elektrospray-Ionisation erzeugt werden, wurde in einem Quadrupol-Ionenfallen-Massenspektrometer und mittels Dichtefunktionaltheorie (DFT) untersucht . Die experimentellen Beobachtungen - Kinetik und Ausmaß der Hydratation - werden in Beziehung zu den berechneten Strukturen und Energien der Hydrate diskutiert .
3. Faserverstärker und Faseroptik-Technologien Ytterbiumhydroxidhydrat wird in zahlreichen Faserverstärkern und Faseroptik-Technologien eingesetzt . Es spielt eine entscheidende Rolle bei der Verbesserung der Leistung dieser Technologien.
4. Dotiermittel für Granatkristalle in Lasern Ytterbiumhydroxidhydrat wird als Dotiermittel für Granatkristalle in Lasern verwendet . Die Ytterbium-Ionen helfen, die Effizienz und die Leistung der Laser zu verbessern.
5. Farbstoff in Gläsern und Porzellan-Emaille-Glasuren Ytterbiumhydroxidhydrat ist ein wichtiger Farbstoff in Gläsern und Porzellan-Emaille-Glasuren . Es verleiht diesen Materialien eine einzigartige Farbe und verstärkt ihre ästhetische Wirkung.
Nanobeschichtungen von Kohlenstoffverbundwerkstoffen
Obwohl diese Anwendung speziell für Ytterbium(III)-nitrathydrat gilt, ist es erwähnenswert, dass es für Nanobeschichtungen von Kohlenstoffverbundwerkstoffen verwendet wird . Dies könnte möglicherweise ein Forschungsgebiet für Ytterbiumhydroxid sein.
Verbesserung der Eigenschaften von Edelstahl
Es wurde festgestellt, dass die Einarbeitung von Ytterbium in Edelstahl seine Festigkeit erhöht, die Kornfeinung fördert und verschiedene mechanische Eigenschaften verbessert<a aria-label="5: 7. Verbesserung der Eigenschaften von Edelstahl" data-citationid="3c23576e-c990-f2fb-167d-6dd2c0e9e793-34" h="ID=SERP,5015.1" href="https://scienceinfo.com/ytterbium-yb-element-properties
Wirkmechanismus
Target of Action
Ytterbium hydroxide (Yb(OH)3) is an inorganic compound . Its primary targets are acids, as it readily dissolves in acid to form a ytterbium salt . It also reacts with aluminum hydroxide oxide (AlOOH) at high temperatures .
Mode of Action
Yb(OH)3 interacts with its targets through chemical reactions. When it comes into contact with an acid, it dissolves to form a ytterbium salt through the following reaction :
Yb(OH)3+3H+→Yb3++3H2OYb(OH)_3 + 3H^+ \rightarrow Yb^{3+} + 3H_2O Yb(OH)3+3H+→Yb3++3H2O
It also reacts with aluminum hydroxide oxide (AlOOH) at 1400 °C to form Yb3Al5O12 .
Biochemical Pathways
The biochemical pathways affected by Yb(OH)3 are primarily related to its reactions with acids and aluminum hydroxide oxide. The formation of ytterbium salt and Yb3Al5O12 can have downstream effects depending on the specific context of these reactions .
Pharmacokinetics
Its solubility in acid suggests that it could potentially be absorbed and distributed in environments where acid is present .
Result of Action
The result of Yb(OH)3’s action is the formation of ytterbium salts when it dissolves in acid, and the formation of Yb3Al5O12 when it reacts with aluminum hydroxide oxide . These reactions also result in the release of water molecules .
Action Environment
The action of Yb(OH)3 is influenced by environmental factors such as the presence of acid and the temperature. Its reaction with acid occurs readily, suggesting that it would be more active in acidic environments . Its reaction with aluminum hydroxide oxide requires a high temperature of 1400 °C , indicating that this reaction would only occur under specific, high-temperature conditions.
Eigenschaften
CAS-Nummer |
16469-20-8 |
|---|---|
Molekularformel |
H3O3Yb |
Molekulargewicht |
224.07 g/mol |
IUPAC-Name |
ytterbium(3+);trihydroxide |
InChI |
InChI=1S/3H2O.Yb/h3*1H2;/q;;;+3/p-3 |
InChI-Schlüssel |
SJHMKWQYVBZNLZ-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Yb+3] |
Isomerische SMILES |
[OH-].[OH-].[OH-].[Yb+3] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[Yb+3] |
Key on ui other cas no. |
16469-20-8 |
Physikalische Beschreibung |
Colorless solid; [Merck Index] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


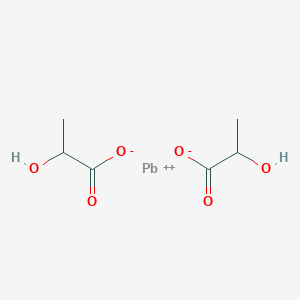
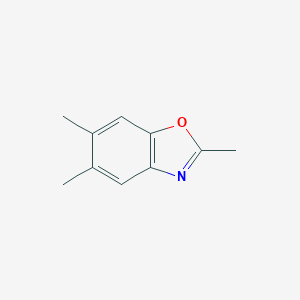
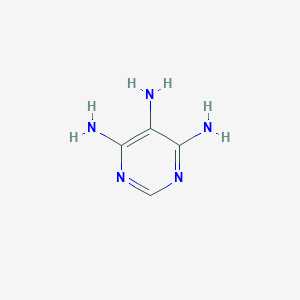
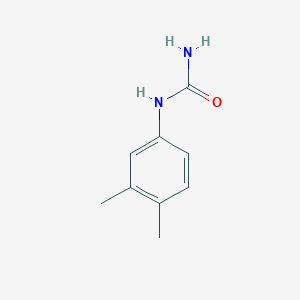
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)

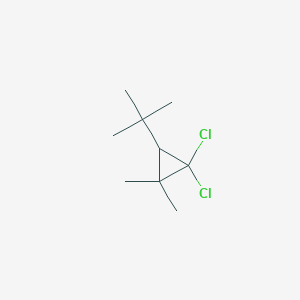


![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)


